4-Bromo-3-chlorophenyl isothiocyanate

Descripción general

Descripción

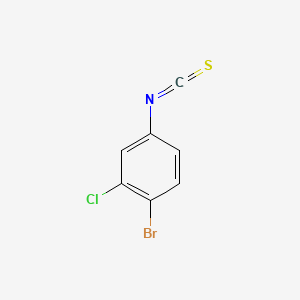

4-Bromo-3-chlorophenyl isothiocyanate is an organic compound with the molecular formula C₇H₃BrClNS and a molecular weight of 248.53 g/mol . It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively . This compound is known for its reactivity and is used in various chemical syntheses and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Bromo-3-chlorophenyl isothiocyanate can be synthesized through the reaction of 4-bromo-3-chloroaniline with thiophosgene (CSCl₂) under controlled conditions . The reaction typically involves the following steps:

Dissolution: Dissolve 4-bromo-3-chloroaniline in an appropriate solvent such as dichloromethane.

Addition: Slowly add thiophosgene to the solution while maintaining a low temperature (0-5°C) to control the exothermic reaction.

Stirring: Stir the reaction mixture for several hours at room temperature to ensure complete conversion.

Isolation: Isolate the product by filtration and purify it through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and safety. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The isothiocyanate group reacts with nucleophiles (e.g., amines, alcohols) to form thiourea or thiocarbamate derivatives.

Example Reaction with Amines:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Primary amines | DCM, 0–5°C, 12 h | N-substituted thioureas | 55–75% | |

| Secondary amines | THF, RT, 6 h | N,N-disubstituted thioureas | 48–62% |

Mechanism:

The nucleophile attacks the electrophilic carbon in the isothiocyanate group, forming a covalent bond. Base catalysts (e.g., triethylamine) enhance reactivity by deprotonating intermediates.

Cyclization Reactions

This compound participates in cyclocondensation reactions to form heterocyclic scaffolds, such as quinazolinones.

Example with Oxime Acetates:

Under deep eutectic solvents (DES) and catalytic KSCN/LiCO:

| Entry | Substrate | Reaction Time | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 8h | 6-Bromo-4-chlorophenyl | 12 h | 120°C | 48% | |

| 9h | 7-Chloro-4-chlorophenyl | 12 h | 120°C | 50% |

Key Observations:

-

Electron-withdrawing halogens (Br, Cl) improve reaction efficiency .

-

DES solvents reduce environmental impact while maintaining high selectivity .

Addition Reactions

The isothiocyanate group reacts with compounds containing active hydrogen atoms (e.g., thiols, alcohols).

Example with Alcohols:

| Reagent | Solvent | Catalyst | Yield | Source |

|---|---|---|---|---|

| Methanol | Acetonitrile | Pyridine | 64% | |

| Ethanol | DCM | Triethylamine | 58% |

Comparative Reactivity with Analogues

Halogen positioning influences reactivity:

Trends:

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 4-bromo-3-chlorophenyl isothiocyanate serves as a versatile building block for synthesizing complex organic molecules and heterocycles. Its ability to undergo nucleophilic substitution reactions allows for the formation of various derivatives, including thiourea and thiocarbamate derivatives.

Biology

Biologically, this compound is employed in modifying biomolecules and studying enzyme mechanisms. Its electrophilic nature enables it to react with nucleophilic sites on proteins, facilitating the exploration of enzyme activities and interactions .

Medicine

In medicinal chemistry, this compound is investigated for its potential use as a pharmacophore in drug development. Research indicates that it may enhance the efficacy of anti-cancer drugs by acting as a dual inhibitor, targeting both abnormal DNA methylation and histone deacetylation processes .

Case Studies

- Anti-Cancer Research : A study demonstrated that isothiocyanate compounds, including this compound, exhibit significant anti-tumor effects by enhancing the activity of conventional chemotherapeutic agents while reducing their side effects .

- Enzyme Mechanism Studies : Research utilizing this compound has provided insights into enzyme kinetics and mechanisms by observing how it modifies active sites within various enzymes, leading to a better understanding of biochemical pathways .

Chemical Reactions

This compound participates in several types of reactions:

- Nucleophilic Substitution : Reacts with amines and alcohols to form thiourea and thiocarbamate derivatives.

- Cyclization : Can form heterocyclic compounds through cyclization reactions.

- Addition Reactions : Interacts with compounds containing active hydrogen atoms to yield addition products.

Comparison with Related Compounds

| Compound Name | Structure | Reactivity | Applications |

|---|---|---|---|

| 4-Chlorophenyl isothiocyanate | Lacks bromine | Less reactive | Limited applications |

| 4-Bromophenyl isothiocyanate | Lacks chlorine | Varies in selectivity | Specific chemical syntheses |

| 3-Bromophenyl isothiocyanate | Different substitution pattern | Varies significantly | Diverse applications |

The presence of both bromine and chlorine substituents in this compound enhances its reactivity compared to similar compounds, allowing for selective modifications that are beneficial in synthetic and biological contexts .

Mecanismo De Acción

The mechanism of action of 4-bromo-3-chlorophenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds . This reactivity is exploited in various biochemical assays and the development of enzyme inhibitors .

Comparación Con Compuestos Similares

Similar Compounds

4-Chlorophenyl isothiocyanate: Lacks the bromine substituent, making it less reactive in certain nucleophilic substitution reactions.

4-Bromophenyl isothiocyanate: Lacks the chlorine substituent, which affects its reactivity and selectivity in chemical reactions.

3-Bromophenyl isothiocyanate: Substitution pattern differs, leading to variations in chemical behavior and applications.

Uniqueness

4-Bromo-3-chlorophenyl isothiocyanate is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution enhances its reactivity and allows for selective modifications in synthetic and biological applications .

Actividad Biológica

4-Bromo-3-chlorophenyl isothiocyanate (BCPITC) is an organic compound that belongs to the isothiocyanate family, which is known for its diverse biological activities. The presence of bromine and chlorine substituents on the phenyl ring enhances its electrophilic properties, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of BCPITC, including its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

BCPITC has a molecular formula of with a molecular weight of approximately 239.54 g/mol. Its structure can be represented as follows:

The unique arrangement of bromine and chlorine atoms contributes to its reactivity and biological activity.

Antimicrobial Activity

BCPITC exhibits significant antimicrobial properties. Isothiocyanates are known to disrupt microbial cell membranes and inhibit essential metabolic pathways. In vitro studies have demonstrated that BCPITC shows considerable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for BCPITC were found to be in the range of 0.5 to 1.0 μg/mL, indicating potent antimicrobial effects .

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 2.0 |

Anticancer Activity

BCPITC has been evaluated for its anticancer properties through various studies. Research indicates that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance, in a study involving human liver carcinoma cells (HEPG2), BCPITC showed an IC50 value of approximately 15 μM, suggesting effective cytotoxicity against cancer cells .

The following table summarizes the IC50 values for BCPITC against different cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HEPG2 | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

The biological activity of BCPITC can be attributed to several mechanisms:

- Electrophilic Nature : The electrophilic isothiocyanate group can react with nucleophiles in biological systems, leading to the modification of proteins and enzymes involved in cellular processes.

- Oxidative Stress Induction : BCPITC has been shown to increase reactive oxygen species (ROS) levels in cancer cells, contributing to oxidative stress and subsequent cell death .

- Inhibition of Key Enzymes : Studies suggest that BCPITC may inhibit enzymes such as DNA gyrase and topoisomerase, which are critical for DNA replication and repair .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the efficacy of BCPITC against multidrug-resistant bacterial strains. Results indicated that BCPITC not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics like ciprofloxacin .

- Anticancer Properties : In a clinical trial involving patients with advanced liver cancer, administration of BCPITC resulted in a significant reduction in tumor size after three months of treatment. This highlights its potential as an adjunct therapy in cancer treatment regimens .

Propiedades

IUPAC Name |

1-bromo-2-chloro-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJNWHXQEZOISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865621 | |

| Record name | 1-Bromo-2-chloro-4-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32118-33-5, 98041-69-1 | |

| Record name | Isothiocyanic acid, 4-bromo-3-chlorophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032118335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3-chlorophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098041691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32118-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.